molecular formula C24H21N3O2 B3524199 4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Cat. No.: B3524199
M. Wt: 383.4 g/mol
InChI Key: SRCVUAIXJQBYQT-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its phenyl groups and butanamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-22(16-7-11-18-9-3-1-4-10-18)25-21-15-8-14-20(17-21)24-27-26-23(29-24)19-12-5-2-6-13-19/h1-6,8-10,12-15,17H,7,11,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCVUAIXJQBYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide typically involves the cyclodehydration of N,N’-diacylhydrazines. This process can be facilitated by microwave-assisted cyclodehydration, which has been shown to yield satisfactory results. The reaction conditions often include the use of bromine-containing oxadiazoles, which are then substituted with diisopropyl iminodiacetate, followed by hydrolysis in an aqueous methanol solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group in the molecule with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl groups and the oxadiazole ring makes it a versatile compound for various applications, distinguishing it from other similar molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

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